

The Spectroscopic Signature of Jacareubin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Jacareubin*

Cat. No.: *B1672725*

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An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Promising Natural Xanthone

Jacareubin (5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one) is a naturally occurring xanthone isolated from the heartwood and other parts of plants in the *Calophyllum* genus, such as *Calophyllum brasiliense*.^[1] Recognized for its diverse biological activities, including potential anti-tumor properties, **Jacareubin** is a subject of significant interest in phytochemical research and drug development.^{[1][2]} A thorough understanding of its structural and physicochemical properties is paramount for its synthesis, derivatization, and elucidation of its mechanism of action.

This technical guide provides a detailed overview of the key spectroscopic data for **Jacareubin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is compiled for researchers, scientists, and professionals in drug development, offering a centralized resource for compound identification and characterization.

Quantitative Spectroscopic Data

The structural elucidation of **Jacareubin** relies heavily on a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry to confirm its elemental composition. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and MS analyses.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular formula of **Jacareubin** as $C_{18}H_{14}O_6$. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for unambiguous formula determination.

| Parameter | Value | Source |
|-------------------|-------------------|---------|
| Molecular Formula | $C_{18}H_{14}O_6$ | PubChem |
| Molecular Weight | 326.3 g/mol | PubChem |
| Exact Mass [M] | 326.079038 Da | PubChem |

Table 1: Key Mass Spectrometry Data for **Jacareubin**.

Nuclear Magnetic Resonance (NMR) Data

The following tables present the 1H (proton) and ^{13}C (carbon-13) NMR chemical shift assignments for **Jacareubin**. These assignments are fundamental to confirming the connectivity and chemical environment of every atom in the molecule. The spectra are typically recorded in deuterated solvents like DMSO- d_6 or $CDCl_3$. The data below is a representative compilation from scientific literature.

1H NMR Spectral Data (500 MHz, DMSO- d_6)

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------|----------------------------------|--------------|---------------------------|
| H-1 | 7.64 | d | 8.8 |
| H-3 | 7.25 | dd | 8.8, 2.0 |
| H-4 | 7.29 | d | 2.0 |
| H-7 | 6.78 | d | 10.0 |
| H-8 | 5.65 | d | 10.0 |
| 9-OH | 13.15 | s | - |
| 11-CH ₃ (a) | 1.45 | s | - |
| 11-CH ₃ (b) | 1.45 | s | - |

Table 2: ¹H NMR Chemical Shift Assignments for **Jacareubin**.¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δ , ppm) | Carbon Type (DEPT) |
|----------|----------------------------------|--------------------|
| C-1 | 122.5 | CH |
| C-2 | 157.0 | C |
| C-3 | 117.5 | CH |
| C-4 | 121.0 | CH |
| C-4a | 112.0 | C |
| C-5 | 155.5 | C |
| C-5a | 103.8 | C |
| C-6 | 180.5 | C (C=O) |
| C-7 | 127.0 | CH |
| C-8 | 115.8 | CH |
| C-8a | 108.0 | C |
| C-9 | 161.5 | C |
| C-10 | 145.0 | C |
| C-10a | 150.0 | C |
| C-11 | 78.5 | C |
| C-12 | 28.0 | CH ₃ |

Table 3: ¹³C NMR Chemical Shift Assignments for **Jacareubin**.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized and rigorous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of **Jacareubin**, based on established methodologies for natural product characterization.

NMR Spectroscopy Protocol

Sample Preparation:

- Isolation: **Jacareubin** is first isolated from its natural source (e.g., crude extract of *Calophyllum* species) using chromatographic techniques like column chromatography over silica gel, followed by preparative HPLC for final purification.
- Sample Purity: The purity of the isolated **Jacareubin** sample should be >95% as determined by HPLC-UV.
- NMR Sample: Approximately 5-10 mg of purified **Jacareubin** is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
- 1H NMR: A standard proton experiment is run at a constant temperature (e.g., 298 K). Key parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled ^{13}C experiment is performed. Key parameters include a 45° pulse width, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Several thousand scans are typically required.
- 2D NMR: To make unambiguous assignments, a suite of 2D experiments is conducted.
 - COSY (Correlation Spectroscopy): To identify 1H - 1H spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H - ^{13}C correlations.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is critical for connecting different spin systems and assigning quaternary carbons.

Mass Spectrometry Protocol (ESI-MS)

Sample Preparation:

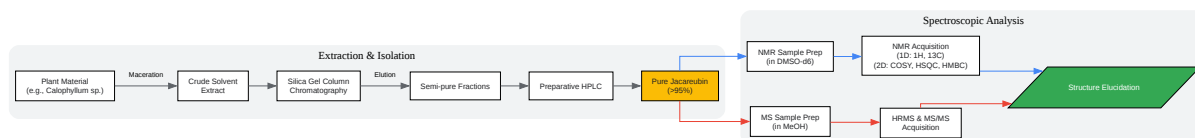
- A dilute solution of purified **Jacareubin** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- A small percentage (0.1%) of formic acid may be added to the solution to promote protonation for positive ion mode analysis ($[\text{M}+\text{H}]^+$).

Data Acquisition:

- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
- Ionization Mode: ESI can be run in either positive or negative ion mode. For **Jacareubin**, positive ion mode is common, detecting the protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Analysis: The instrument is set to scan a mass range appropriate for the compound (e.g., m/z 100-500).
- High-Resolution Scan: A high-resolution full scan is performed to determine the accurate mass of the molecular ion to within 5 ppm, allowing for the confident determination of the elemental formula.
- Tandem MS (MS/MS): To gain further structural information, the molecular ion (e.g., m/z 327 for $[\text{M}+\text{H}]^+$) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used for structural confirmation.

Visualized Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of **Jacareubin** from a natural source.



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Workflow for the isolation and structural elucidation of **Jacareubin**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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